molecular formula C29H59NO13 B8250432 Amino-PEG11-t-butyl ester

Amino-PEG11-t-butyl ester

Cat. No.: B8250432
M. Wt: 629.8 g/mol
InChI Key: RBNVZJWKXNFEMF-UHFFFAOYSA-N
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Description

Amino-PEG11-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) derivative. It is characterized by an amino group at one end and a tert-butyl-protected carboxyl group at the other end. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and its ability to act as a cross-linking agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amino-PEG11-t-butyl ester involves the reaction of polyethylene glycol with tert-butyl ester and amino groups. One common method includes the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of click chemistry techniques. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Amino-PEG11-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Amino-PEG11-t-butyl ester involves its ability to form stable covalent bonds with various functional groups. The amino group reacts with carboxylic acids and activated esters, forming amide bonds. The tert-butyl-protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization .

Comparison with Similar Compounds

  • Amino-PEG4-t-butyl ester
  • Amino-PEG8-t-butyl ester
  • Amino-PEG12-t-butyl ester

Comparison: Amino-PEG11-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives, it offers better solubility in aqueous media. Compared to longer PEG derivatives, it provides a more manageable molecular weight for various applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H59NO13/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h4-27,30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNVZJWKXNFEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H59NO13
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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